

MitoBloCK-6: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: MitoBloCK-6

Cat. No.: B10831151

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and application of **MitoBloCK-6**, a potent and selective inhibitor of the mitochondrial Mia40/Erv1 redox-mediated import pathway. The information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Introduction to MitoBloCK-6

MitoBloCK-6 is a cell-permeable dichlorosalicylaldehyde Schiff's base that acts as a specific inhibitor of the mitochondrial import and assembly protein 40 (Mia40) and the essential FAD-linked sulfhydryl oxidase Erv1 (also known as ALR)[1][2]. This inhibition disrupts the import of cysteine-rich proteins into the mitochondrial intermembrane space, a critical process for the assembly of various mitochondrial protein complexes[2][3]. Due to its targeted action, **MitoBloCK-6** has emerged as a valuable tool for studying mitochondrial protein import and has shown potential in cancer research by inducing apoptosis in specific cell types[4].

Physicochemical Properties and Solubility

MitoBloCK-6 is an orange solid with the following properties:

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₄ Cl ₂ N ₂ O	[3][4]
Molecular Weight	357.23 g/mol	[3][4]
CAS Number	303215-67-0	[4]
Solubility in DMSO	50-100 mg/mL	[4][5][6]
Appearance	Orange solid	[4][6]

Note on Solubility: The solubility of **MitoBloCK-6** in Dimethyl Sulfoxide (DMSO) can be influenced by the purity and water content of the solvent. It is highly recommended to use freshly opened, anhydrous DMSO for reconstitution[4][5]. Sonication may be required to achieve complete dissolution at higher concentrations[4][5].

Preparation of Stock Solutions in DMSO

Materials:

- **MitoBloCK-6** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol for a 10 mM Stock Solution:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of **MitoBloCK-6** powder.
- Dissolution: Add the weighed **MitoBloCK-6** to a sterile tube. Add 1 mL of anhydrous DMSO.
- Mixing: Vortex the solution thoroughly for 1-2 minutes.

- Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C, protected from light[1][4].

Stock Solution Stability:

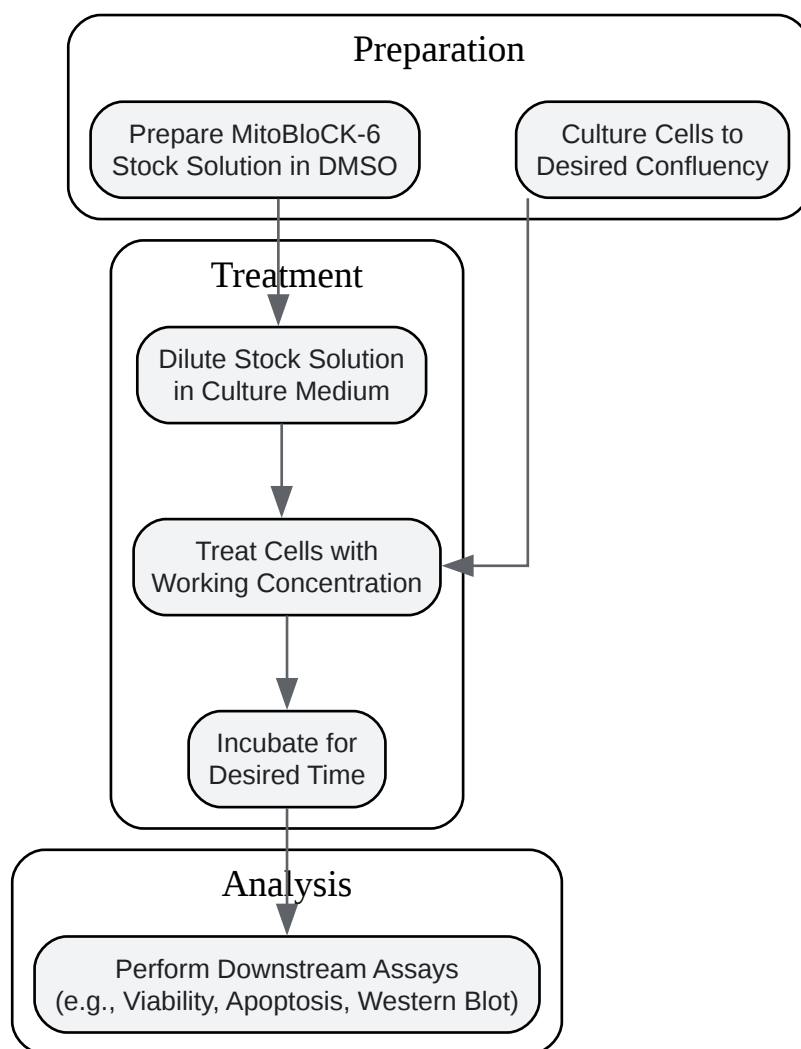
Storage Temperature	Stability	Reference
-20°C	Up to 6 months	[1]
-80°C	Up to 6 months	[4]

Experimental Protocols and Recommended Concentrations

The optimal concentration of **MitoBloCK-6** will vary depending on the cell type and experimental design. The following table summarizes concentrations used in published studies:

Application	Cell Type / Model	Concentration	Incubation Time	Reference
Inhibition of Mia40/Erv1 Pathway	In vitro assay	IC ₅₀ : 700 nM (ALR), 900 nM (Erv1), 1.4 µM (Erv2)	N/A	[1][4]
Apoptosis Induction	Human Embryonic Stem Cells	~20 µM	8 hours	[4]
Anti-proliferative Activity	Liver Cancer Cells (McA-RH7777)	20-40 µM	72 hours	[4][7][8]
Cytotoxicity	Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4)	IC ₅₀ : 5-10 µM	N/A	[4]
In vivo Tumor Growth Inhibition	Mice with AML xenografts	80 mg/kg (i.p.)	5 of 7 days, twice daily	[4]

General Workflow for Cell-Based Assays:

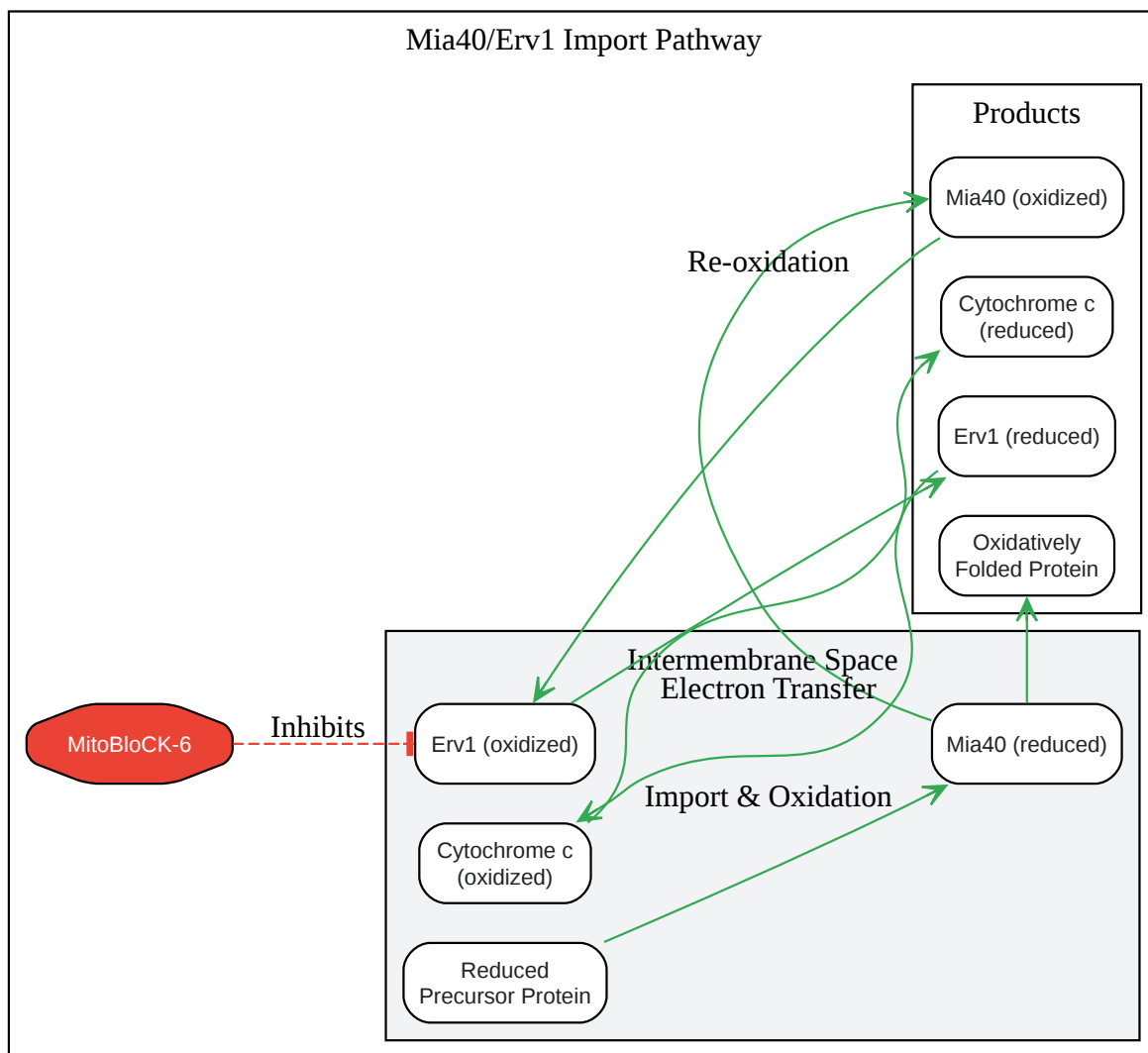


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Caption: General experimental workflow for in vitro studies using **MitoBloCK-6**.

Mechanism of Action: Signaling Pathway Inhibition

MitoBloCK-6 selectively targets the Mia40/Erv1 redox-mediated import pathway. This pathway is essential for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space. By inhibiting Erv1, **MitoBloCK-6** disrupts the transfer of electrons from reduced Mia40, which in turn prevents the oxidation of incoming substrate proteins. This leads to an accumulation of unprocessed precursor proteins and subsequent mitochondrial dysfunction.



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Caption: Inhibition of the Mia40/Erv1 pathway by **MitoBloCK-6**.

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